molecular formula C18H15N3O2S B3007271 Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate CAS No. 422276-59-3

Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate

Cat. No. B3007271
CAS RN: 422276-59-3
M. Wt: 337.4
InChI Key: VXTZJSLJRURZHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate derivatives has been explored through various methods. One approach involves a one-pot multicomponent reaction using aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate, with Ni(NO3)2.6H2O serving as a homogeneous catalyst at room temperature, which offers high yields and short reaction times . Another method employs nano-Copper Y Zeolite (NCZ) as an efficient and eco-friendly nanocatalyst in ethanol, also at room temperature, which provides the additional benefits of safety, reusability of the catalyst, and easy isolation of the product .

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure, spectroscopic properties (NMR, FT-IR, FT-Raman), and thermal properties have been reported, with experimental data compared to theoretical predictions made using density functional theory (DFT) . The thermal stability of the molecule was assessed through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability above 249.8°C . Additionally, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined by X-ray crystallography to establish the conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of rearrangement reactions. For example, a novel acid-catalyzed rearrangement involving 3-(α-aminobenzyl)quinoxalin-2(1H)-one and ethyl acetoacetate has been reported, which leads to the synthesis of 2-(pyrrol-3-yl)benzimidazoles . This reaction demonstrates the potential for creating diverse benzimidazole derivatives through structural modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied through quantum chemical parameters obtained under DFT calculations. The calculated HOMO and LUMO energies suggest that charge transfer occurs within the molecule . The spectroscopic and thermal analyses contribute to a comprehensive understanding of the stability and electronic properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate and its derivatives have been extensively researched for their synthesis and chemical properties. Ivachtchenko et al. (2002) explored the synthesis of benzimidazo[1,2-c]quinazoline derivatives, emphasizing their potential as biologically active substances (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Additionally, Chao Shen et al. (2016) synthesized a series of benzimidazo[1,2-c]quinazolines using a metal-free protocol, which shows the diversity in synthetic methods for these compounds (Shen et al., 2016).

Antimicrobial and Antifungal Properties

The derivatives of benzimidazo[1,2-c]quinazoline have been studied for their antimicrobial and antifungal properties. For example, Shri et al. (2015) synthesized derivatives of benzimidazo[1,2-c]quinazoline and evaluated their effectiveness against various microorganisms, including Candida albicans (Shri, Aruna, & Vetrichelvan, 2015). Additionally, Salahuddin et al. (2017) investigated 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives for their antimicrobial activity, demonstrating the broad potential of these compounds in combating various pathogens (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Antitumor and Anti-inflammatory Effects

Benzimidazo[1,2-c]quinazoline derivatives have shown promising results in antitumor and anti-inflammatory research. For instance, a study by Laxminarayana et al. (2021) highlighted the anticancer potential of these compounds, with some derivatives showing significant effects in docking studies (Laxminarayana et al., 2021). Furthermore, Gloria D Galarce et al. (2008) investigated novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives for their ability to inhibit TNF-alpha secretion, indicating their potential as anti-inflammatory agents (Galarce et al., 2008).

Bronchodilator Activity

Research by Bahekar and Rao (2000) explored the bronchodilator activity of benzimidazo[1,2-c]quinazolines, suggesting potential applications in respiratory therapeutics (Bahekar & Rao, 2000).

properties

IUPAC Name

ethyl 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-2-23-16(22)11-24-18-20-13-8-4-3-7-12(13)17-19-14-9-5-6-10-15(14)21(17)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZJSLJRURZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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